

# Biotin-16-dCTP: A Comprehensive Technical Guide

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# An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

**Biotin-16-dCTP** is a modified deoxycytidine triphosphate that serves as an essential tool for the non-radioactive labeling of DNA. It consists of a standard dCTP molecule linked to a biotin moiety via a 16-atom spacer arm. This linker minimizes steric hindrance, allowing for efficient incorporation of the modified nucleotide into a growing DNA strand by various DNA polymerases. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for the subsequent detection or purification of the labeled DNA probes in a multitude of molecular biology applications.

This guide provides a detailed overview of the structure, properties, and common applications of **Biotin-16-dCTP**, complete with experimental protocols and visual workflows to assist researchers in its effective utilization.

### **Core Properties and Specifications**

**Biotin-16-dCTP** is a stable molecule suitable for a range of enzymatic labeling reactions. Its key chemical and physical properties are summarized below.

#### **Quantitative Data Summary**



Property	Value	References
Molecular Formula	C32H51N8O17P3S (free acid)	[1][2]
Molecular Weight	944.78 g/mol (free acid)	[1][2]
Purity	≥ 95% (HPLC)	[1][2]
Appearance	Clear, colorless to slightly yellow solution	[1][2]
Storage Conditions	Store at -20°C	[2]
Shelf Life	12 months from date of delivery	[2]
Concentration	Typically supplied as a 1.0 mM - 1.1 mM solution in 10 mM Tris-HCl	[1][2]
рН	7.5 ± 0.5	[2]
Spectroscopic Properties	λmax: 294 nm	[2]
ε: 9.3 L mmol <sup>-1</sup> cm <sup>-1</sup> (in Tris-HCl, pH 7.5)	[2]	

### **Key Applications and Experimental Protocols**

**Biotin-16-dCTP** is a versatile reagent for introducing biotin into DNA for subsequent detection or affinity capture. It can be incorporated into DNA using several enzymatic methods, including Polymerase Chain Reaction (PCR), nick translation, primer extension, and 3'-end labeling.

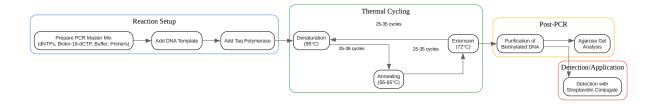
#### Polymerase Chain Reaction (PCR) Labeling

In this method, **Biotin-16-dCTP** is included in the PCR master mix along with the other dNTPs. During amplification, Taq DNA polymerase or other suitable polymerases incorporate the biotinylated nucleotide into the newly synthesized DNA strands. A common recommendation is to substitute 50% of the dCTP with **Biotin-16-dCTP** to achieve a balance between labeling efficiency and PCR product yield.[2]



- Prepare the dNTP Mix: For a final concentration of 200 μM for each dNTP, prepare a mix containing 200 μM dATP, 200 μM dGTP, 200 μM dTTP, 100 μM dCTP, and 100 μM Biotin-16-dCTP.
- Set up the PCR Reaction (50 μL total volume):
  - 5 μL 10x PCR Buffer
  - 1 μL dNTP mix (from step 1)
  - 1 μL Forward Primer (10 μΜ)
  - 1 μL Reverse Primer (10 μΜ)
  - 1-5 μL DNA Template (10 ng 250 ng)
  - 0.5 μL Taq DNA Polymerase (5 U/μL)
  - Add nuclease-free water to 50 μL.
- Perform Thermal Cycling:
  - Initial Denaturation: 95°C for 2-5 minutes.
  - o 25-35 Cycles:
    - Denaturation: 95°C for 30 seconds.
    - Annealing: 55-65°C for 30 seconds (primer-dependent).
    - Extension: 72°C for 1 minute per kb of amplicon length.
  - Final Extension: 72°C for 5-10 minutes.
- Purify the Labeled Product (Optional): Remove unincorporated Biotin-16-dCTP and other reaction components using a PCR purification kit or ethanol precipitation.
- Analyze the Product: Run an aliquot on an agarose gel to verify the size and yield of the biotinylated PCR product.





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Caption: Workflow for DNA labeling using PCR with Biotin-16-dCTP.

#### **Nick Translation**

Nick translation is a method to label a double-stranded DNA probe. The process utilizes DNase I to introduce single-stranded nicks in the DNA backbone, creating free 3'-hydroxyl ends. DNA Polymerase I then binds to these nicks. Its  $5' \rightarrow 3'$  exonuclease activity removes nucleotides from one side of the nick, while its  $5' \rightarrow 3'$  polymerase activity simultaneously adds new nucleotides, including **Biotin-16-dCTP**, to the other side.

- Prepare the Reaction Mix (50 μL total volume):
  - 5 μL 10x Nick Translation Buffer (containing MgCl<sub>2</sub>)
  - 5 μL dNTP mix (0.2 mM dATP, 0.2 mM dGTP, 0.2 mM dTTP, 0.1 mM dCTP)
  - 5 μL Biotin-16-dCTP (1 mM)
  - 1 μg DNA template
  - 1 μL DNase I (diluted to an optimal concentration, typically 0.1-1 U/mL)
  - 1 μL DNA Polymerase I (10 U/μL)

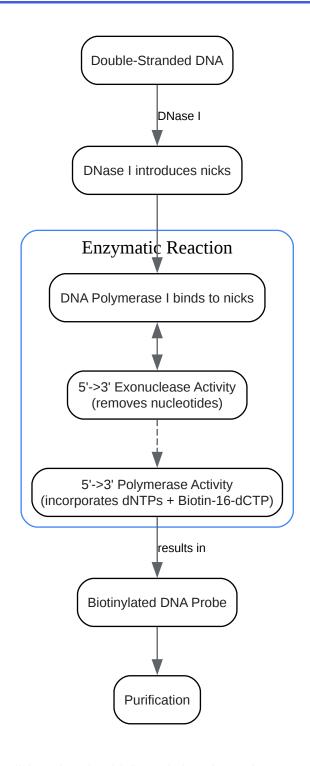






- $\circ$  Add nuclease-free water to 50  $\mu$ L.
- Incubate: Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to control the size of the labeled fragments.
- Stop the Reaction: Add 5  $\mu L$  of 0.5 M EDTA to terminate the reaction.
- Purify the Labeled Probe: Separate the biotinylated DNA from unincorporated nucleotides using a spin column or ethanol precipitation.





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Caption: The process of nick translation for biotin labeling of DNA.

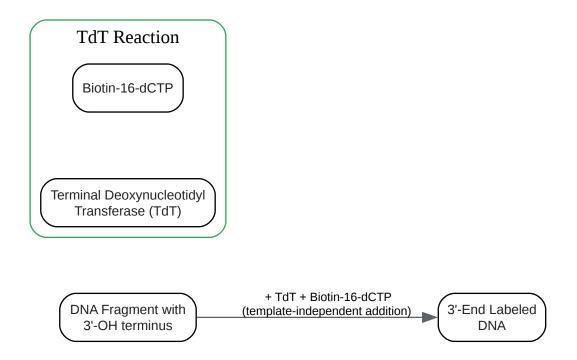
# 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)



Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that can add one or more deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. This method is particularly useful for labeling oligonucleotides or DNA fragments at their 3' ends. By controlling the ratio of **Biotin-16-dCTP** to unlabeled dCTP, a "tail" of biotinylated nucleotides can be added.

- Set up the Labeling Reaction (20 μL total volume):
  - 4 μL 5x TdT Reaction Buffer
  - 1 μL DNA (10-50 pmol of 3' ends)
  - 2 μL Biotin-16-dCTP (1 mM)
  - 1 μL Terminal Deoxynucleotidyl Transferase (TdT) (20 U/μL)
  - Add nuclease-free water to 20 μL.
- Incubate: Incubate at 37°C for 30-60 minutes.
- Stop the Reaction: Terminate the reaction by heating at 70°C for 10 minutes or by adding 2  $\mu L$  of 0.5 M EDTA.
- Purify the Labeled DNA: Remove unincorporated nucleotides using a suitable purification method.





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Caption: Schematic of 3'-end labeling of DNA using TdT and **Biotin-16-dCTP**.

#### **Primer Extension**

Primer extension is used to label a specific DNA sequence. A labeled primer or labeled dNTPs are used in a reaction with a DNA template and a DNA polymerase, such as the Klenow fragment of DNA Polymerase I, which lacks  $5' \rightarrow 3'$  exonuclease activity. When **Biotin-16-dCTP** is included in the reaction mix, it is incorporated into the newly synthesized strand extending from the primer.

- Anneal Primer to Template:
  - Mix 1 pmol of DNA template with a 2-fold molar excess of primer in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl).
  - Heat to 95°C for 5 minutes and then cool slowly to room temperature to allow annealing.
- Set up the Extension Reaction (25 μL total volume):
  - 10 μL of the annealed primer-template mix



- 2.5 μL 10x Klenow Buffer
- 2.5 μL dNTP mix (0.5 mM dATP, 0.5 mM dGTP, 0.5 mM dTTP, 0.25 mM dCTP)
- 2.5 μL Biotin-16-dCTP (1 mM)
- 1 μL Klenow Fragment (5 U/μL)
- Add nuclease-free water to 25 μL.
- Incubate: Incubate at 37°C for 30 minutes.
- Stop the Reaction: Add 2 μL of 0.5 M EDTA.
- Purify the Labeled Product: Purify the extended, biotinylated DNA strand.

### **Detection of Biotinylated Probes**

Once the DNA is labeled with **Biotin-16-dCTP**, it can be detected using streptavidin or avidin conjugated to a reporter molecule. Common conjugates include:

- Streptavidin-Horseradish Peroxidase (HRP): For chemiluminescent or colorimetric detection.
- Streptavidin-Alkaline Phosphatase (AP): For chemiluminescent or colorimetric detection.
- Streptavidin-Fluorophore Conjugates: For fluorescent detection in applications like fluorescence in situ hybridization (FISH).
- Streptavidin-Coated Beads: For affinity purification of the labeled DNA and its binding partners.

The strong and specific interaction between biotin and streptavidin ensures sensitive and reliable detection in a wide array of applications, including Southern blotting, Northern blotting, in situ hybridization, and DNA pull-down assays.[2]

#### Conclusion

**Biotin-16-dCTP** is a robust and versatile reagent for the non-radioactive labeling of DNA. Its efficient incorporation by various DNA polymerases and the highly specific biotin-streptavidin



interaction make it an invaluable tool for researchers in molecular biology, diagnostics, and drug development. The protocols and workflows provided in this guide offer a solid foundation for the successful application of **Biotin-16-dCTP** in a variety of experimental contexts.

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